Oleyl Methacrylate: A Comprehensive Technical Guide for Advanced Drug Delivery Applications
Oleyl Methacrylate: A Comprehensive Technical Guide for Advanced Drug Delivery Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oleyl methacrylate is a long-chain alkyl methacrylate monomer that holds significant promise in the development of novel drug delivery systems. Its inherent hydrophobicity, conferred by the long oleyl chain, combined with the polymerizable methacrylate group, allows for the creation of unique polymeric architectures. These polymers are being explored for their potential in encapsulating and delivering lipophilic drugs, forming biocompatible coatings, and constructing stimuli-responsive hydrogels. This technical guide provides a detailed overview of the chemical structure, properties, and potential applications of oleyl methacrylate in the field of drug delivery, with a focus on experimental methodologies and data presentation.
Chemical Structure and Properties
Oleyl methacrylate is the ester of methacrylic acid and oleyl alcohol. The presence of a double bond in the oleyl chain introduces a kink, influencing the physical properties of the monomer and the resulting polymer.
Chemical Structure:
Table 1: Physicochemical Properties of Oleyl Methacrylate
| Property | Value | Reference |
| Chemical Name | (9Z)-9-Octadecen-1-yl 2-methylprop-2-enoate | N/A |
| Synonyms | Oleyl methacrylate | N/A |
| CAS Number | 13533-08-9 | N/A |
| Molecular Formula | C22H40O2 | N/A |
| Molecular Weight | 336.55 g/mol | N/A |
| Appearance | Colorless to yellowish liquid (presumed) | General knowledge |
| Viscosity | Data not available for oleyl methacrylate. Expected to be higher than shorter-chain methacrylates. | General knowledge |
| Refractive Index | Data not available for oleyl methacrylate. Can be estimated based on structure. | General knowledge |
| Glass Transition Temperature (Tg) of Poly(oleyl methacrylate) | Data not available. Expected to be low due to the flexible long alkyl chain. | General knowledge |
Experimental Protocols
Synthesis of Oleyl Methacrylate
A common method for the synthesis of oleyl methacrylate is through the transesterification of methyl methacrylate with oleyl alcohol.
Protocol: Transesterification Synthesis of Oleyl Methacrylate
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Materials:
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Methyl methacrylate (inhibitor-free)
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Oleyl alcohol
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Titanium (IV) butoxide (catalyst)
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Hydroquinone (polymerization inhibitor)
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Toluene (solvent)
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Sodium bicarbonate solution (5% w/v)
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Anhydrous magnesium sulfate
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Rotary evaporator
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Distillation apparatus
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Procedure: a. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve oleyl alcohol (1 molar equivalent) and methyl methacrylate (1.5 molar equivalents) in toluene. b. Add hydroquinone (0.1% w/w of monomers) to inhibit polymerization. c. Add titanium (IV) butoxide (0.5% w/w of oleyl alcohol) as the catalyst. d. Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). e. After completion, cool the reaction mixture to room temperature. f. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the catalyst and remove any acidic impurities. g. Separate the organic layer and dry it over anhydrous magnesium sulfate. h. Filter the mixture and remove the toluene using a rotary evaporator. i. Purify the crude product by vacuum distillation to obtain pure oleyl methacrylate.
Polymerization of Oleyl Methacrylate
Oleyl methacrylate can be polymerized via free-radical polymerization to form poly(oleyl methacrylate).
Protocol: Free-Radical Polymerization of Oleyl Methacrylate
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Materials:
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Oleyl methacrylate (freshly purified)
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Azobisisobutyronitrile (AIBN) (initiator)
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Anhydrous toluene (solvent)
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Methanol (non-solvent for precipitation)
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Schlenk flask
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Nitrogen or Argon gas supply
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Oil bath
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Procedure: a. Dissolve oleyl methacrylate and AIBN (1 mol% with respect to the monomer) in anhydrous toluene in a Schlenk flask. b. Degas the solution by three freeze-pump-thaw cycles. c. Backfill the flask with nitrogen or argon and place it in a preheated oil bath at 70 °C. d. Allow the polymerization to proceed for 24 hours under an inert atmosphere. e. Cool the reaction mixture to room temperature. f. Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring. g. Collect the precipitated polymer by filtration and wash it with fresh methanol. h. Dry the polymer in a vacuum oven at 40 °C to a constant weight.
Applications in Drug Delivery
The unique properties of poly(oleyl methacrylate) make it a versatile material for various drug delivery applications.
Nanoparticle Formulation for Hydrophobic Drug Delivery
The hydrophobicity of poly(oleyl methacrylate) makes it an excellent candidate for encapsulating poorly water-soluble drugs within nanoparticles.
Protocol: Preparation of Poly(oleyl methacrylate) Nanoparticles by Emulsion Polymerization
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Materials:
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Oleyl methacrylate
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Hydrophobic drug (e.g., paclitaxel, curcumin)
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Sodium dodecyl sulfate (SDS) (surfactant)
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Potassium persulfate (initiator)
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Deionized water
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Ultrasonic homogenizer
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Dialysis membrane (MWCO 10 kDa)
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Procedure: a. Dissolve the hydrophobic drug in oleyl methacrylate to form the oil phase. b. Prepare an aqueous solution of SDS (1% w/v) in deionized water. c. Add the oil phase to the aqueous phase and emulsify using an ultrasonic homogenizer for 5 minutes to form a stable oil-in-water emulsion. d. Transfer the emulsion to a three-necked flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer. e. Heat the emulsion to 70 °C under a nitrogen atmosphere. f. Add an aqueous solution of potassium persulfate to initiate polymerization. g. Continue the reaction for 4 hours at 70 °C. h. Cool the nanoparticle dispersion to room temperature. i. Purify the nanoparticles by dialysis against deionized water for 48 hours to remove unreacted monomer, surfactant, and initiator. j. The resulting nanoparticle suspension can be characterized for size, morphology, drug loading, and release kinetics.
Hydrogel Formulation for Controlled Release
Oleyl methacrylate can be copolymerized with hydrophilic monomers to form amphiphilic hydrogels capable of controlled drug release.
Protocol: Synthesis of Oleyl Methacrylate-co-Poly(ethylene glycol) Methyl Ether Methacrylate Hydrogel
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Materials:
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Oleyl methacrylate
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Poly(ethylene glycol) methyl ether methacrylate (PEGMA, average Mn 500 g/mol )
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Ethylene glycol dimethacrylate (EGDMA) (crosslinker)
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2-Hydroxy-2-methylpropiophenone (photoinitiator)
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Phosphate-buffered saline (PBS, pH 7.4)
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UV curing system (365 nm)
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Procedure: a. Prepare a prepolymer solution by mixing oleyl methacrylate (e.g., 20 mol%), PEGMA (e.g., 79 mol%), and EGDMA (1 mol%). b. Add the photoinitiator (0.5% w/w) to the prepolymer solution and mix until fully dissolved. c. Cast the prepolymer solution into a mold of the desired shape. d. Expose the solution to UV light (365 nm) for 10-15 minutes to initiate photopolymerization and form the hydrogel. e. Swell the resulting hydrogel in PBS (pH 7.4) to remove any unreacted components. f. The hydrogel can then be loaded with a drug by soaking it in a concentrated drug solution.
Biocompatibility and Biodegradability
The biocompatibility and biodegradability of methacrylate-based polymers are crucial for their in vivo applications.
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Biocompatibility: Long-chain alkyl methacrylates are generally considered to be biocompatible.[1] However, the biocompatibility of poly(oleyl methacrylate) needs to be thoroughly evaluated through in vitro cytotoxicity assays (e.g., MTT, LDH assays) and in vivo studies. The presence of the long, flexible oleyl chain may influence protein adsorption and cellular interactions.[1]
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Biodegradability: The backbone of poly(methacrylates) consists of carbon-carbon bonds, which are generally resistant to hydrolysis. However, the ester linkage in the side chain can be susceptible to enzymatic degradation. The rate of degradation of poly(oleyl methacrylate) in a biological environment is expected to be slow and would depend on the accessibility of the ester groups to enzymes.[2] Further studies are required to fully understand the degradation profile of this polymer.
Visualization of Key Processes
Experimental Workflow: Nanoparticle Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of drug-loaded poly(oleyl methacrylate) nanoparticles.
Cellular Uptake of Polymeric Nanoparticles
The following diagram illustrates the general pathways by which polymeric nanoparticles, such as those made from poly(oleyl methacrylate), can be taken up by cells.
Caption: General pathways for the cellular uptake and intracellular trafficking of polymeric nanoparticles.[3][4][5][6]
Conclusion
Oleyl methacrylate presents a compelling platform for the development of advanced drug delivery systems. Its hydrophobic nature is advantageous for the encapsulation of lipophilic drugs, while its polymerizability allows for the creation of a diverse range of materials, including nanoparticles and hydrogels. While specific quantitative data for oleyl methacrylate remains to be fully elucidated in the scientific literature, the experimental protocols and general principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore its potential. Further investigation into the precise physicochemical properties, biocompatibility, and degradation kinetics of oleyl methacrylate-based polymers will be crucial in translating their promise into clinically relevant drug delivery solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Unraveling Polymeric Nanoparticles Cell Uptake Pathways: Two Decades Working to Understand Nanoparticles Journey to Improve Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merit.url.edu [merit.url.edu]
- 5. wilhelm-lab.com [wilhelm-lab.com]
- 6. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
